molecular formula C9H7BrN2 B1603988 5-Bromoquinolin-2-amine CAS No. 347146-12-7

5-Bromoquinolin-2-amine

Cat. No. B1603988
M. Wt: 223.07 g/mol
InChI Key: KBQIVWNPOZQTTE-UHFFFAOYSA-N
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Description

5-Bromoquinolin-2-amine is a heterocyclic compound with a wide range of biological and pharmacological activities . It shows both electrophilic and nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of quinoline derivatives like 5-Bromoquinolin-2-amine has been reported in the literature with a wide range of protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 5-Bromoquinolin-2-amine is C9H7BrN2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

5-Bromoquinolin-2-amine shows both electrophilic and nucleophilic substitution reactions . It has been used in various chemical reactions, including transition metal-mediated construction of aromatic nitrogen heterocycles .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline is a core template in drug design because of its broad spectrum of bioactivity .
    • It forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents .
    • The antimalarial drugs quinine and chloroquine are also based on the quinoline scaffold .
  • Industrial Chemistry

    • Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells .
    • They are also used as solvents for terpenes and resins .
  • Synthetic Chemistry

    • Quinoline derivatives have been synthesized via various methods, and these synthetic approaches have been highlighted in numerous scientific research .
    • The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed .
  • Biologically and Pharmaceutically Active Compounds

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
  • Green and Sustainable Chemical Processes

    • In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
    • This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Synthesis of Quinoxalines or Quinolin-8-amines

    • Quinoline derivatives have been used in the synthesis of quinoxalines or quinolin-8-amines .
  • Antibacterial and Anticancer Applications

    • Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
    • Chitosan and its derivatives have diverse applications in the antibacterial, anticancer, wound healing, and tissue engineering fields .
  • Wound Healing and Tissue Engineering

    • Chitosan promotes cell proliferation, angiogenesis, and regulates inflammatory responses, playing a crucial role in wound healing .
    • It also serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .
  • Synthesis of SGLT2 Inhibitors

    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to “5-Bromoquinolin-2-amine”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Safety And Hazards

5-Bromoquinolin-2-amine is for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline derivatives like 5-Bromoquinolin-2-amine have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions of 5-Bromoquinolin-2-amine could involve further exploration of its biological and pharmacological activities, as well as the development of greener and more sustainable chemical processes for its synthesis .

properties

IUPAC Name

5-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIVWNPOZQTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627510
Record name 5-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinolin-2-amine

CAS RN

347146-12-7
Record name 5-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinolin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
Using fragment-based screening of a focused fragment library, 2-aminoquinoline 1 was identified as an initial hit for BACE1. Further SAR development was supported by X-ray …
Number of citations: 157 pubs.acs.org

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